3-Amino-1-butylurea 3-Amino-1-butylurea
Brand Name: Vulcanchem
CAS No.: 20605-19-0
VCID: VC2359344
InChI: InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)
SMILES: CCCCNC(=O)NN
Molecular Formula: C5H13N3O
Molecular Weight: 131.18 g/mol

3-Amino-1-butylurea

CAS No.: 20605-19-0

Cat. No.: VC2359344

Molecular Formula: C5H13N3O

Molecular Weight: 131.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-butylurea - 20605-19-0

Specification

CAS No. 20605-19-0
Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
IUPAC Name 1-amino-3-butylurea
Standard InChI InChI=1S/C5H13N3O/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)
Standard InChI Key OQGXXDLQVFZTAD-UHFFFAOYSA-N
SMILES CCCCNC(=O)NN
Canonical SMILES CCCCNC(=O)NN

Introduction

3-Amino-1-butylurea is a chemical compound with the molecular formula C5H13N3O. It belongs to the class of ureas, which are known for their diverse applications in pharmaceuticals, agriculture, and other industries. This compound is characterized by its unique structure, featuring an amino group attached to a butyl chain linked to a urea moiety.

Synthesis Methods

The synthesis of 3-Amino-1-butylurea can be achieved through several methods, including the reaction of butylamine with urea or its derivatives. These methods vary in terms of yield, purity, and complexity.

  • Reaction with Urea: Butylamine reacts with urea in the presence of a catalyst to form 3-Amino-1-butylurea.

  • Use of Isocyanates: Another approach involves the reaction of butylamine with an isocyanate, followed by hydrolysis to yield the desired compound.

Biological Activities and Applications

While specific biological activities of 3-Amino-1-butylurea are not extensively documented, urea derivatives in general have been explored for their potential in pharmaceuticals. They can act as inhibitors for certain enzymes or exhibit antimicrobial properties.

Potential ApplicationDescription
Pharmaceutical ResearchPotential as enzyme inhibitors or antimicrobial agents
Agricultural UsePossible applications in plant protection or growth regulation

Research Findings

Research on urea derivatives often focuses on their structural modifications to enhance biological activity. For instance, substituting different alkyl groups can alter solubility and reactivity, which are crucial factors in drug design.

CompoundStructure FeaturesUnique Aspects
3-Amino-1-butylureaButyl chain with an amino groupPotential for biological activity modification
N,N-DiethylureaEthyl substitutions on ureaDifferent solubility and reactivity compared to butylurea

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